1'-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Overview
Description
1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound that features a spiro linkage between an indene and a piperidine ring
Preparation Methods
The synthesis of 1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the indene and piperidine precursors. The key steps include:
Formation of the Indene Ring: This can be achieved through a series of cyclization reactions involving aromatic compounds.
Synthesis of the Piperidine Ring: Piperidine derivatives are often synthesized through hydrogenation, cyclization, or multicomponent reactions.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the indene and piperidine rings, which can be accomplished through various coupling reactions under specific conditions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can be compared with other similar compounds, such as:
Indane Derivatives: These compounds share the indene ring structure and have similar chemical properties.
Piperidine Derivatives: These compounds feature the piperidine ring and are widely used in pharmaceutical research.
Spiro Compounds: Compounds with spiro linkages exhibit unique structural properties and are used in various applications.
The uniqueness of 1’-[(2,5-Dimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] lies in its specific combination of the indene and piperidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1'-[(2,5-dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-24-19-7-8-21(25-2)18(15-19)16-23-13-11-22(12-14-23)10-9-17-5-3-4-6-20(17)22/h3-10,15H,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKYDNZTHLWPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC3(CC2)C=CC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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